![molecular formula C18H26O4 B14246197 3,3'-[1,4-Phenylenebis(oxymethylene)]bis(3-ethyloxetane) CAS No. 235775-31-2](/img/structure/B14246197.png)
3,3'-[1,4-Phenylenebis(oxymethylene)]bis(3-ethyloxetane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(3-ethyloxetane-3-ylmethoxy)benzene is a chemical compound with the molecular formula C18H26O4. It is also known by its IUPAC name, 3-ethyl-3-[[4-[(3-ethyloxetan-3-yl)methoxy]phenoxy]methyl]oxetane . This compound is part of the oxetane family, which is characterized by a four-membered cyclic ether structure. Oxetanes are known for their unique chemical properties and reactivity, making them valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of 1,4-Bis(3-ethyloxetane-3-ylmethoxy)benzene typically involves the reaction of 1,4-bis(chloromethyl)benzene with 3-ethyloxetane in the presence of a base. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atoms are replaced by the oxetane groups .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
1,4-Bis(3-ethyloxetane-3-ylmethoxy)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxetane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, leading to the formation of alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,4-Bis(3-ethyloxetane-3-ylmethoxy)benzene involves its ability to undergo ring-opening polymerization. The oxetane rings can be activated by cationic initiators, leading to the formation of reactive intermediates that propagate the polymerization process. This mechanism is utilized in the production of various polymeric materials with tailored properties .
Comparison with Similar Compounds
1,4-Bis(3-ethyloxetane-3-ylmethoxy)benzene can be compared with other oxetane-based compounds such as:
3-Ethyl-3-hydroxymetyloxetane: This compound has a similar oxetane structure but with a hydroxyl group, making it more hydrophilic and reactive in certain chemical reactions.
4,4’-Bis[(3-ethyl-3-oxetanyl)methoxy-methyl]biphenyl: This compound has a biphenyl core, providing enhanced rigidity and thermal stability compared to 1,4-Bis(3-ethyloxetane-3-ylmethoxy)benzene.
Bis[(3-ethyl-3-oxetanyl)methyl]isophtalate: This compound contains an isophthalate core, which imparts different mechanical and chemical properties to the resulting polymers.
The uniqueness of 1,4-Bis(3-ethyloxetane-3-ylmethoxy)benzene lies in its balanced combination of flexibility and reactivity, making it suitable for a wide range of applications in various fields .
Properties
CAS No. |
235775-31-2 |
|---|---|
Molecular Formula |
C18H26O4 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
3-ethyl-3-[[4-[(3-ethyloxetan-3-yl)methoxy]phenoxy]methyl]oxetane |
InChI |
InChI=1S/C18H26O4/c1-3-17(9-19-10-17)13-21-15-5-7-16(8-6-15)22-14-18(4-2)11-20-12-18/h5-8H,3-4,9-14H2,1-2H3 |
InChI Key |
OUOXFTBHVIBCEI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COC1)COC2=CC=C(C=C2)OCC3(COC3)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


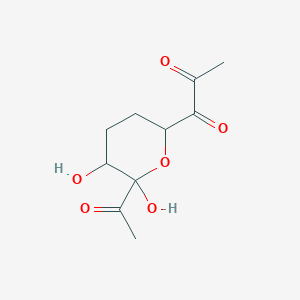
![(2E)-2-[1-(2-hydroxyphenyl)ethylidene]-N-phenylhydrazinecarboxamide](/img/structure/B14246123.png)
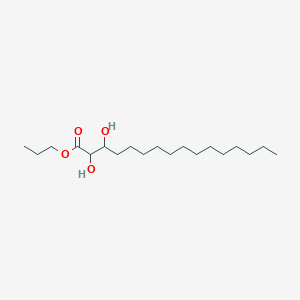
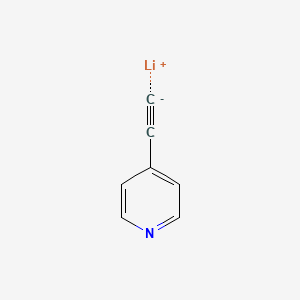
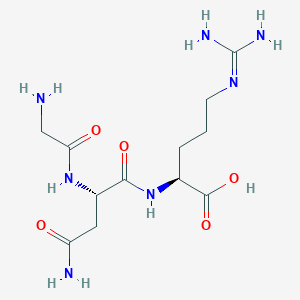
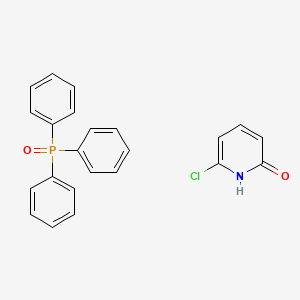
![Phosphonium, [(2R)-2-(benzoylamino)-2-carboxyethyl]triphenyl-, iodide](/img/structure/B14246155.png)
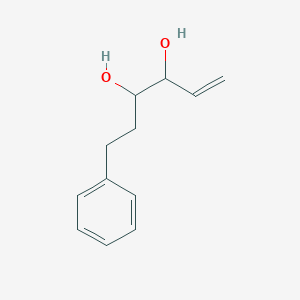
![2-Azaspiro[3.5]nonane-1-thione, 3-phenyl-2-(phenylmethyl)-, (3R)-](/img/structure/B14246176.png)
![3-[4-aminobutyl-[3-(3-aminopropylamino)-3-oxopropyl]amino]-N-(3-aminopropyl)propanamide](/img/structure/B14246179.png)
![N-[4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine](/img/structure/B14246198.png)
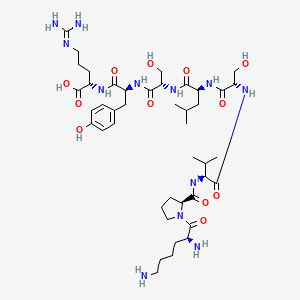
![3-[2-(3-Hydroxy-5-methoxyphenyl)ethyl]-2-methoxyphenol](/img/structure/B14246207.png)

